N,N'-Diethylethylenediamine

Descripción

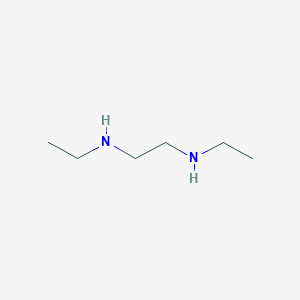

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N,N'-diethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-7-5-6-8-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKRXEBLWJVYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059409 | |

| Record name | N,N'-Diethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-74-0 | |

| Record name | N,N′-Diethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N2-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Diethylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N,n Diethylethylenediamine Derivatives

Preparation of N,N'-Diethylethylenediamine Homologues and Analogs

The structural backbone of this compound serves as a foundational template for the synthesis of a range of homologous and analogous compounds. These synthetic routes allow for the introduction of varied functional groups, leading to molecules with distinct chemical properties and potential applications.

A significant synthetic application of this compound is its use as a core reagent in the preparation of bistriazenes. Bistriazenes are molecules containing two triazene (B1217601) units (-N=N-N-). The synthesis involves a diazonium coupling reaction where this compound reacts with a diazonium salt. electronicsandbooks.com

This reaction readily produces a series of 1,2-bis-(1-aryl-3-alkyltriazen-3-yl)ethanes. electronicsandbooks.com Specifically, the N,N'-diethyl homologues have been synthesized and characterized through this method. cdnsciencepub.com The process typically proceeds under standard conditions, yielding reasonably pure crystalline products without the need for specialized environments. electronicsandbooks.com The resulting bistriazenes are of interest for their chemical properties and potential as prodrugs. electronicsandbooks.com

For spectroscopic analysis and comparison, related monotriazenes can also be prepared using similar diazonium coupling reactions with N,N,N'-trimethylethylenediamine. electronicsandbooks.com The nuclear magnetic resonance (NMR) spectra of these bistriazenes often show line broadening for the N-alkyl resonances, which indicates restricted rotation around the N2-N3 bond of the triazene functional group. electronicsandbooks.com

Table 1: Examples of Bistriazenes Synthesized from N,N'-Dialkylethylenediamines

| Diamine Precursor | Product Class | Aryl Substituent Examples |

|---|---|---|

| This compound | 1,2-bis-(1-aryl-3-ethyltriazen-3-yl)ethanes | p-nitrophenyl |

| N,N'-Dimethylethylenediamine | 1,2-bis-(1-aryl-3-methyltriazen-3-yl)ethanes | Various aryl groups |

Synthesis of Chemically Modified this compound for Specific Applications

The modification of the this compound structure is a key strategy for developing specialized molecules, particularly in the field of medicinal chemistry and radiopharmaceuticals. By introducing specific functional groups, the molecule can be transformed into a chelating agent capable of binding to radionuclides.

A critical derivative of this compound is N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine, commonly known as BMEDA. nih.gov This compound is synthesized to act as a tridentate ligand, which is a type of chelating agent that binds to a central metal ion at three points. nih.goviaea.org

The synthesis of BMEDA can be achieved by reacting N,N-diethylethylenediamine with ethylene (B1197577) sulfide (B99878) in toluene (B28343) at elevated temperatures (110°C), followed by purification through high-vacuum distillation. iaea.org The resulting BMEDA molecule possesses two thiol (-SH) groups and two nitrogen atoms that can coordinate with a radionuclide. nih.goviaea.org

BMEDA is particularly valuable in the formation of "3+1" mixed ligand complexes with radionuclides like technetium-99m (⁹⁹ᵐTc). nih.goviaea.org In this configuration, the tridentate BMEDA ligand combines with a separate monodentate coligand to form a stable, neutral, and lipid-soluble complex with the oxotechnetium core ([Tc(V)O]³⁺). iaea.orgiaea.org These complexes are developed as potential radiopharmaceuticals for applications such as brain imaging. iaea.orgiaea.org The identity of the technetium complexes is often corroborated by comparing their high-performance liquid chromatography (HPLC) profiles with those of analogous rhenium (Re) complexes, which can be synthesized and isolated as stable crystals for full characterization, including X-ray crystallography. iaea.orgresearchgate.net

Table 2: Synthesis and Properties of a BMEDA-based Technetium Complex

| Parameter | Description | Reference |

|---|---|---|

| Synthesis | ||

| Tridentate Ligand | N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA) | nih.goviaea.org |

| Radionuclide Precursor | ⁹⁹ᵐTc-glucoheptonate | iaea.org |

| Example Coligand | 1-octanethiol | iaea.org |

| Complex Properties | ||

| Resulting Complex | Neutral, lipophilic ⁹⁹ᵐTc complex | iaea.org |

| Radiochemical Purity | >80% | iaea.org |

| Characterization Model | Analogous Rhenium (Re) complex | iaea.orgresearchgate.net |

| Potential Application | Brain perfusion imaging | iaea.org |

Coordination Chemistry of N,n Diethylethylenediamine

N,N'-Diethylethylenediamine as a Chelating Ligand in Transition Metal Complexes.fishersci.bersc.orgscience.gov

This compound readily forms coordination complexes with transition metals, acting as a chelating ligand. fishersci.be The presence of two nitrogen donor atoms allows it to bind to a metal center, forming a stable five-membered ring. This chelate effect contributes to the thermodynamic stability of the resulting complexes. The ethyl groups on the nitrogen atoms introduce steric bulk, which can influence the coordination geometry and the stability of the complexes. asianpubs.org

This compound forms well-defined complexes with various divalent metal ions, including nickel(II) and magnesium(II). fishersci.benih.gov The formation of trans-diaquabis(this compound)nickel(II) chloride is a known example of such a complex. fishersci.be Similarly, it reacts with magnesium chloride to form crystalline complexes. nih.gov The nature of the metal ion and the reaction conditions can influence the stoichiometry and structure of the resulting complex.

The interaction of this compound with nickel(II) has been a subject of interest, particularly in the context of studying linkage isomerism. odinity.compublish.csiro.au The steric hindrance provided by the diethylamino groups plays a role in determining the relative stability of different isomeric forms. tandfonline.com

In the case of magnesium(II), this compound has been used as a chelating electron donor in the preparation of crystalline magnesium chloride-electron donor complexes. nih.gov These complexes are relevant as support materials for Ziegler-Natta catalysts.

The stoichiometry of metal complexes with this compound is influenced by the metal-to-ligand ratio and the nature of the counter-anions. For instance, in the complex [MgCl₂(DEEDA)₂], the stoichiometry is one magnesium ion to two this compound (DEEDA) ligands and two chloride ions. nih.gov Another example is the [Ni(Et₂en)₂]Br₂ complex, where two this compound ligands coordinate to a single nickel(II) ion. nih.govresearchgate.net

Table 1: Structural Data for Selected this compound Metal Complexes

| Complex | Metal Ion | Stoichiometry (M:L) | Coordination Geometry | Reference |

|---|---|---|---|---|

| [MgCl₂(DEEDA)₂] | Mg(II) | 1:2 | Octahedral | nih.gov |

| [Ni(Et₂en)₂]Br₂ | Ni(II) | 1:2 | Square-planar | nih.govresearchgate.net |

| [Zn(CH₃COO)₂(C₆H₁₆N₂)] | Zn(II) | 1:1 | Distorted tetrahedral | nih.gov |

This compound typically acts as a bidentate ligand, coordinating to the metal center through its two nitrogen atoms in a chelate binding mode. nih.gov This is observed in the [MgCl₂(DEEDA)₂] complex, where the magnesium ion is octahedrally coordinated. nih.gov In this complex, the two chloride ligands are in a trans configuration to each other, and the two this compound molecules occupy the remaining four coordination sites. nih.gov

The coordination geometry around the metal center is influenced by factors such as the size of the metal ion, the steric bulk of the ligands, and the nature of the counter-anions. While octahedral geometry is common, other geometries such as square-planar and distorted tetrahedral have also been observed in this compound complexes. nih.govresearchgate.netnih.gov For example, the [Ni(Et₂en)₂]Br₂ complex exhibits a square-planar coordination around the Ni(II) atom. nih.govresearchgate.net

Investigation of Linkage Isomerism in this compound Nickel(II) Complexes.publish.csiro.aupublish.csiro.aursc.org

A significant area of research involving this compound has been the study of linkage isomerism in its nickel(II) nitrite (B80452) complexes. publish.csiro.aupublish.csiro.aursc.org The nitrite ion (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal ion through either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO).

Two distinct linkage isomers of bis(this compound)dinitronickel(II), Ni(this compound)₂(X)₂, have been prepared and characterized. publish.csiro.aupublish.csiro.au These are the blue dinitrito form (X = ONO) and the red dinitro form (X = NO₂). publish.csiro.aursc.org

At room temperature, the blue dinitrito complex is the stable isomer. publish.csiro.aupublish.csiro.au However, the metastable red dinitro isomer can be prepared and stored for several days before it converts back to the blue form. publish.csiro.aursc.org The stability of these isomers is temperature-dependent; the dinitro complex is the stable form at -60°C. publish.csiro.aupublish.csiro.au The isomerization from the metastable form to the stable form can be monitored using infrared spectrometry. publish.csiro.au The steric hindrance from the N-substituted diamine ligand influences which isomer is more stable. publish.csiro.au

Table 2: Properties of Linkage Isomers of Ni(this compound)₂(NO₂)₂

| Isomer | Color | Coordination | Stability at Room Temperature |

|---|---|---|---|

| Dinitrito (-ONO) | Blue | Ni-ONO | Stable publish.csiro.aupublish.csiro.aursc.org |

| Dinitro (-NO₂) | Red/Pink | Ni-NO₂ | Metastable publish.csiro.aupublish.csiro.aursc.org |

Catalytic Applications of N,n Diethylethylenediamine and Its Complexes

Role of N,N'-Diethylethylenediamine as an Electron Donor in Ziegler-Natta Catalyst Support Materials

In the realm of polyolefin production, Ziegler-Natta (Z-N) catalysts are paramount. The performance of these catalysts, particularly their stereoselectivity, is heavily influenced by the presence of electron donors. bohrium.commdpi.com These donors, classified as internal or external, are crucial for enhancing catalytic reactivity and controlling the polymer's stereoregularity. bohrium.commdpi.com this compound has been investigated as a chelating electron donor for the preparation of magnesium chloride (MgCl₂), which serves as a support material for Z-N catalysts. bohrium.comnih.govrsc.org

Detailed research has focused on preparing crystalline magnesium chloride-electron donor complexes by recrystallizing δ-MgCl₂ with chelating donors like DEEDA. nih.govrsc.org This work is significant because the crystal structures of these complexes provide vital information for designing stereoselective MgCl₂-supported Z-N catalysts. nih.govrsc.org

The reaction between δ-MgCl₂ and DEEDA results in the formation of a molecular complex with the formula [MgCl₂(DEEDA)₂]. nih.govrsc.org Structural analysis through single-crystal X-ray diffraction has elucidated the specific coordination environment of this complex. nih.govrsc.org In the [MgCl₂(DEEDA)₂] structure, the magnesium atom is octahedrally coordinated. nih.govrsc.org It is bound to two chloride ligands that are positioned trans to each other and two DEEDA molecules, which act as bidentate ligands in a chelate binding mode. nih.govrsc.org The formation of this well-defined structure demonstrates how diamine electron donors like DEEDA can dictate the crystal structure of MgCl₂, which is a critical factor in the development of advanced catalyst supports. bohrium.comnih.gov

Exploration of this compound in Other Emerging Catalytic Systems

Beyond its role in Ziegler-Natta catalysis, this compound is utilized in several other emerging areas of catalysis, either as a ligand for metal complexes, a structural template, or a reactant for creating functional materials.

Heterogeneous Biocatalysis: DEEDA is used as a starting material in the synthesis of precursors for biocatalytic reactions. For instance, it is reacted with 4-nitrobenzoyl chloride to produce N-(2-(diethylamino)ethyl)-4-nitrobenzamide. nih.gov This compound is a precursor to procainamide, a medication for cardiac arrhythmia. The subsequent conversion of the nitro group to an amine is achieved through hydrogenation using a sophisticated heterogeneous biocatalyst, which consists of a carbon black-supported nickel-iron (NiFe) hydrogenase enzyme (Hyd-1). nih.gov This system demonstrates the integration of DEEDA-derived molecules into scalable and sustainable catalytic processes for producing fine chemicals. nih.gov

Polymer Modification for Functional Materials: In polymer chemistry, DEEDA is employed to modify polymers and impart specific properties. In one application, polymers of 2-vinyl-4,4-dimethylazlactone (VDMA) prepared via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization were modified through a ring-opening reaction with DEEDA. rsc.org This post-polymerization modification resulted in a material that exhibits inverse temperature solubility in aqueous solutions, a characteristic of "smart" polymers that can be leveraged for applications in responsive catalytic systems or controlled release. rsc.org

Synthesis of Zeolite Catalysts: DEEDA has been successfully used as an organic template, also known as a structure-directing agent, in the synthesis of zeolites. Specifically, it guides the formation of STW-zeotype germanosilicate through a steam-assisted conversion (SAC) method. jlu.edu.cn This approach is notable for requiring significantly less of the organic template compared to conventional hydrothermal synthesis while producing a highly crystalline and stable material. jlu.edu.cn Zeolites are cornerstone materials in industrial catalysis, and the use of DEEDA as a template enables the creation of specific framework structures for various applications.

Metal Complex Synthesis: The compound is a versatile ligand for synthesizing palladium(II) and platinum(II) complexes, such as [Pd(DEEN)Cl₂] and [Pt(DEEN)Cl₂] (where DEEN is N,N-diethylethylenediamine). nih.gov While the primary focus of some studies on these complexes has been their biological interactions, the synthesis itself is fundamental. nih.gov Palladium complexes, in particular, are widely used as catalysts in a vast array of organic reactions, most notably in carbon-carbon bond-forming cross-coupling reactions. The ability of DEEDA to form stable complexes with such metals opens avenues for their use in broader catalytic applications. diva-portal.org

Biological and Pharmaceutical Research Involving N,n Diethylethylenediamine

N,N'-Diethylethylenediamine as an Intermediate in Pharmaceutical Synthesis

The diamine serves as a crucial precursor in the production of several important pharmaceutical agents. Its diethylaminoethyl moiety is incorporated into the final structure of these drugs, often playing a key role in their pharmacological activity.

This compound is a key starting material for a range of medications, including the antiarrhythmic drug Procainamide, the antipsychotic agent Tiapride, and the local anesthetic Cinchocaine.

Procainamide Hydrochloride : This medication is used to treat cardiac arrhythmias. One of the synthetic pathways to Procainamide involves the use of 4-nitrobenzoic acid and this compound (also known as diethylaminoethylamine) as starting materials. While this method has been established, historical syntheses have noted challenges with low yields and difficulties in product purification, which led to the exploration of alternative routes. The core of the synthesis involves the acylation of the primary amine of this compound with a derivative of p-aminobenzoic acid.

Tiapride : A benzamide (B126) derivative used as an antipsychotic, Tiapride's chemical structure, N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, explicitly contains the this compound backbone. nih.gov The synthesis involves the reaction of this compound with a substituted benzoyl chloride, creating the characteristic amide linkage.

Cinchocaine : Also known as Dibucaine, this potent, long-acting local anesthetic is a quinoline (B57606) derivative. Its synthesis utilizes this compound to form the side chain that is crucial for its anesthetic properties. One synthetic route involves the reaction of 2-chloroquinoline-4-carbonyl chloride with this compound. chemicalbook.com Another documented synthesis describes the reaction of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide with sodium hydroxide (B78521) and n-butanol to yield the final Cinchocaine product. chemicalbook.com

| Drug | Therapeutic Class | Role of this compound |

| Procainamide Hydrochloride | Antiarrhythmic | Forms the diethylaminoethylamide side chain. |

| Tiapride | Antipsychotic | Forms the N-[2-(diethylamino)ethyl] group. nih.gov |

| Cinchocaine (Dibucaine) | Local Anesthetic | Forms the diethylaminoethylamide side chain attached to the quinoline ring. chemicalbook.com |

Applications of this compound Derivatives in Radiopharmaceutical Development

The field of nuclear medicine has found significant use for derivatives of this compound, particularly in the creation of targeted radiopharmaceuticals for cancer therapy. nih.govnih.gov These agents combine a radioactive isotope with a targeting molecule to deliver cytotoxic radiation directly to malignant cells. openmedscience.com

A key derivative in this area is N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine, commonly known as BMEDA. This molecule functions as a chelator, a compound that can bind tightly to metal ions.

BMEDA is specifically used to chelate, or trap, the radioisotope Rhenium-188 (¹⁸⁸Re). nih.gov Rhenium-188 is a beta-emitting radionuclide of therapeutic interest. researchgate.net The resulting complex, ¹⁸⁸Re-BMEDA, is a lipophilic (fat-soluble) compound. This property allows it to cross the lipid bilayer of liposomes, which are microscopic vesicles used as drug delivery systems. researchgate.net

In a common application, a pH gradient is established between the outside and the inside of a liposome (B1194612). The lipophilic ¹⁸⁸Re-BMEDA complex can pass into the acidic interior of the liposome, where it becomes protonated and trapped. researchgate.net This "after-loading" method creates a stable radiolabeled liposome, such as the ¹⁸⁸Re-BMEDA-liposome, which can then be used as a radiopharmaceutical agent to deliver therapeutic radiation to target tissues, such as tumors. nih.govresearchgate.net

| Component | Type | Function |

| This compound | Precursor Molecule | Forms the backbone of the BMEDA chelator. |

| BMEDA | Chelator | Binds to the Rhenium-188 radioisotope. nih.gov |

| Rhenium-188 (¹⁸⁸Re) | Radioisotope | Provides therapeutic beta radiation. researchgate.net |

| ¹⁸⁸Re-BMEDA | Radiolabeled Complex | Lipophilic agent capable of crossing liposome membranes. researchgate.net |

| Liposome | Drug Delivery System | Carries the trapped ¹⁸⁸Re-BMEDA to the target site. nih.govresearchgate.net |

Spectroscopic and Structural Elucidation of N,n Diethylethylenediamine Systems

X-ray Crystallography of N,N'-Diethylethylenediamine Complexes (e.g., Magnesium Chloride Complexes)

X-ray crystallography is a definitive technique for determining the three-dimensional structure of crystalline solids. In the context of this compound (DEEDA), it has been instrumental in characterizing the structure of its metal complexes.

A notable example is the magnesium chloride complex, [MgCl₂(DEEDA)₂]. The synthesis and crystal structure of this complex have been reported as part of research into new support materials for Ziegler-Natta catalysts. nih.govconsensus.app The complex is formed through the recrystallization of δ-MgCl₂ in the presence of DEEDA, which acts as a chelating electron donor. nih.gov

Single-crystal X-ray diffraction analysis reveals that in the [MgCl₂(DEEDA)₂] complex, the magnesium atom is octahedrally coordinated. nih.govconsensus.app The coordination sphere of the magnesium ion is composed of two chloride ligands and two bidentate DEEDA molecules. The two chloride ligands are positioned in a trans configuration relative to each other. nih.gov Each DEEDA molecule binds to the magnesium center in a chelate fashion, forming a stable five-membered ring. nih.govconsensus.app The elucidation of such structures is crucial for understanding how diamine electron donors can influence the crystal structure of MgCl₂, which is vital for the development of stereoselective catalysts. nih.gov

Table 1: Crystallographic Data for the [MgCl₂(DEEDA)₂] Complex

| Parameter | Description | Reference |

|---|---|---|

| Compound | Magnesium chloride this compound | nih.gov |

| Formula | [MgCl₂(C₆H₁₆N₂)₂] | nih.gov |

| Coordination Geometry | Octahedral | nih.govconsensus.app |

| Ligand Configuration | Two chloride ligands in trans positions | nih.gov |

| DEEDA Binding Mode | Bidentate, chelate | nih.govconsensus.app |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and in the solid state. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives.

The ¹H NMR spectrum of the parent this compound provides distinct signals corresponding to the different proton environments in the molecule: the ethyl group's methyl (CH₃) and methylene (B1212753) (CH₂) protons, the ethylenediamine (B42938) bridge's methylene (CH₂) protons, and the amine (NH) protons. chemicalbook.com

For more complex systems, such as organometallic derivatives, solid-state NMR is particularly valuable. Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C NMR spectroscopy has been used alongside FTIR and X-ray diffraction to characterize crystalline magnesium chloride-electron donor complexes, including [MgCl₂(DEEDA)₂]. nih.govacs.org This technique provides information about the carbon environments in the solid state, helping to confirm the coordination of the DEEDA ligand to the magnesium center. The synthesis of cobalt(III) complexes with this compound-N,N'-diacetate (DEEDDA) has also been characterized using NMR spectroscopy, demonstrating its utility in confirming the structure of more complex derivative ligands. wmich.edu

Table 2: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| CH₃ (ethyl) | ~1.0 | Triplet | chemicalbook.com |

| CH₂ (ethyl) | ~2.6 | Quartet | chemicalbook.com |

| CH₂ (bridge) | ~2.7 | Singlet | chemicalbook.com |

| NH | Variable | Singlet (broad) | chemicalbook.com |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy in Characterizing this compound Compounds

Infrared (IR) spectroscopy is widely used to identify functional groups and to probe the coordination environment of ligands in metal complexes. The IR spectrum of a this compound compound displays characteristic absorption bands corresponding to N-H, C-H, and C-N bond vibrations. chemicalbook.com

When DEEDA acts as a ligand in a metal complex, shifts in these vibrational frequencies provide evidence of coordination. For instance, the IR spectra of metal complexes compared to the free ligand can confirm that the diamine acts as a bidentate ligand, forming a five-membered chelate ring around the metal ion. rasayanjournal.co.in This technique was employed in the characterization of the [MgCl₂(DEEDA)₂] complex, complementing the data from X-ray crystallography and NMR spectroscopy. nih.govconsensus.app

Furthermore, far-infrared spectroscopy, which covers the range below 400 cm⁻¹, is used to directly observe metal-ligand vibrations. Studies on tetragonal diamine complexes of cobalt(II) and nickel(II) have used far-IR spectra to identify and assign the metal-nitrogen, v(M-N), stretching modes. cdnsciencepub.com For example, in various Ni(II) complexes with symmetrically substituted diethyl derivatives, v(Ni-N) modes are identified, providing direct insight into the strength and nature of the metal-ligand bond. cdnsciencepub.com

Table 3: Key IR Bands for this compound and its Complexes

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

|---|---|---|---|

| ~3280 | N-H stretch | Characteristic of the secondary amine group. Shifts upon coordination. | chemicalbook.com |

| ~2965, ~2800 | C-H stretch | Aliphatic C-H vibrations of ethyl and ethylene (B1197577) groups. | chemicalbook.com |

| ~1130 | C-N stretch | C-N bond vibration. Position can be affected by coordination. | chemicalbook.com |

| < 400 | M-N stretch | Direct probe of the metal-ligand bond in complexes. | cdnsciencepub.com |

Electronic Spectroscopy of this compound Metal Complexes

Electronic spectroscopy, typically UV-Visible spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying the d-d transitions in transition metal complexes. The spectra yield critical data on the coordination geometry and ligand field strength of the complexes.

The polarized single-crystal spectra of a series of trans-nickel(II) complexes with this compound, [Ni(s-Et₂en)₂X₂] (where X = Cl, Br, NCS), have been measured at low temperatures. cdnsciencepub.comresearchgate.net The observed transition energies are used to calculate ligand-field and angular overlap parameters. cdnsciencepub.comresearchgate.net These studies concluded that this compound, being more basic, exerts a stronger ligand field than N,N'-dimethylethylenediamine. cdnsciencepub.comresearchgate.net However, the steric hindrance from the bulky ethyl groups can lead to lower than expected Dq values for axial ligands. cdnsciencepub.com

Similarly, electronic spectra of manganese(II) complexes with amide-containing derivatives of DEEDA indicate a tetrahedral environment around the manganese ion. rasayanjournal.co.in The observed bands in the visible region, typically between 20,000 cm⁻¹ and 26,000 cm⁻¹, are assigned to specific d-d electronic transitions (e.g., ⁶A₁g → ⁴T₂g and ⁶A₁g → ⁴E₁g, ⁴A₁g). rasayanjournal.co.in Studies on cis-octahedral nickel(II) complexes containing DEEDA and chelating nitrate (B79036) or nitrite (B80452) ions also use electronic spectra to derive parameters that are consistent with those from analogous trans systems. cdnsciencepub.com

Table 4: Electronic Spectral Data for Selected this compound Metal Complexes

| Complex Type | Geometry | Key Findings | Reference |

|---|---|---|---|

| [Ni(s-Et₂en)₂X₂] | Tetragonal / Octahedral | DEEDA exerts a strong ligand field. Steric hindrance from ethyl groups can affect axial ligand parameters. | cdnsciencepub.comresearchgate.net |

| Mn(II)-CDEPE | Tetrahedral | Bands in the 20,000-26,000 cm⁻¹ range are typical for tetrahedral Mn(II). | rasayanjournal.co.in |

| [Ni(s-Et₂en)₂(NO₂)]⁺ | cis-Octahedral | Spectra are used to calculate Normalised Spherical Harmonic Hamiltonian and Orbital Angular Overlap parameters. | cdnsciencepub.com |

| [Ni(H₂O)₂(NN"-deen)₂]X₂ | Octahedral | Diffuse-reflectance spectra show three bands characteristic of six-coordinated Ni(II). Upon heating, some complexes transform to a square-planar structure with a strong band around 21,500 cm⁻¹. | core.ac.uk |

Theoretical and Computational Studies of N,n Diethylethylenediamine Systems

Quantum Chemical Calculations (e.g., DFT, TDDFT) on Electronic Structure and Isomerization of N,N'-Diethylethylenediamine Complexes

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the electronic structure and isomerization processes of metal complexes containing the this compound (dieten) ligand. These studies provide fundamental insights into the geometry, stability, and photochemical behavior of these systems.

A key area of investigation is the photo-induced geometry isomerization in complexes like [Cu(dieten)₂]²⁺. worldscientific.com DFT calculations have been employed to explore the mechanism of this photochromic behavior. worldscientific.comwisc.edu These studies revealed the existence of a stable cis-isomer, which is identified as the photo-irradiated (PI) phase. In this PI geometry, the two N,N'-diethyl groups are positioned closer to each other than in the most stable low-temperature (LT) phase, resulting in a slightly twisted structure due to steric hindrance. worldscientific.com This work highlights how computational methods can uncover new, stable isomers and explain the structural changes that occur upon photo-irradiation, linking the planar-to-tetrahedral geometry change with a d⁹–d¹⁰ electronic transition. worldscientific.com

In another study focusing on a series of nickel(II)-nitrite complexes with various ethylenediamine (B42938) derivatives, including the related N,N'-dimethylethylenediamine, DFT and TD-DFT calculations were used alongside experimental techniques. tandfonline.com The research demonstrated that the steric hindrance provided by the diamine ligands is a crucial factor influencing the thermodynamics and kinetics of linkage isomerization (from dinitro to dinitrito). tandfonline.com The peak temperature and enthalpy changes of this isomerization were found to be inversely dependent on the steric bulk of the ligand substituents. tandfonline.comresearchgate.net Specifically, ligands with greater steric hindrance, such as those with N-alkyl groups, lead to higher isomerization rate constants. tandfonline.com This provides a clear example of how the ethyl groups in this compound would be expected to influence the isomerization properties of its complexes compared to unsubstituted ethylenediamine.

The table below summarizes the application of quantum chemical calculations to this compound and related complexes.

| Complex Type | Computational Method | Key Findings |

| [Cu(dieten)₂]²⁺ | DFT | Identified a new stable cis-isomer as the photo-irradiated phase; explained photo-induced planar-to-tetrahedral geometry change. worldscientific.com |

| [Ni(diamine)₂(NO₂)₂] | DFT, TD-DFT | Showed that increased steric hindrance from N-alkyl groups on the ethylenediamine ligand leads to higher rates of linkage isomerization. tandfonline.com |

These computational approaches are essential for interpreting experimental data, predicting the properties of new complexes, and understanding the fundamental electronic and steric factors that govern their behavior.

Molecular Dynamics Simulations for Conformational Analysis of this compound Derivatives

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like derivatives of this compound. nih.govmdpi.com These simulations, often used in conjunction with experimental data from techniques like Nuclear Magnetic Resonance (NMR), provide detailed insights into the various shapes (conformers) a molecule can adopt and the energetics of interconversion between them. cdnsciencepub.com

A pertinent example involves the conformational analysis of a 10-membered diamide (B1670390) disulfide ring synthesized from the closely related N,N'-dimethylethylenediamine. cdnsciencepub.com In this study, high-field NMR spectroscopy revealed that the cyclic derivative exists in solution as a mixture of multiple conformers. Molecular modeling was then used to analyze the data, concluding that the observed species were different rotational isomers (conformers). cdnsciencepub.com The interconversion between these isomers was found to be slow enough on the NMR timescale to allow for their individual detection. cdnsciencepub.com This combined experimental and computational approach allowed for the determination of the relative stability of the conformers, which was rationalized by analyzing the sterically driven conformational preferences. cdnsciencepub.com

The general methodology for this type of analysis, as described in the literature, involves performing MD calculations on a target molecule and sampling different structures from the resulting trajectory. nih.gov These sampled conformers are then clustered based on structural similarity to identify the most representative and energetically favorable conformations. nih.gov This automated approach is a broadly used method for convenient and systematic conformational analysis. nih.gov

In a study on a derivative of this compound modified onto a γ-cyclodextrin, MD simulations were used to understand the conformation of the host-guest assembly. acs.org The simulations helped to elucidate how the derivative interacts and complexes with other molecules, demonstrating the utility of MD in understanding intermolecular interactions involving this compound derivatives. acs.org

The following table presents data from the conformational analysis of the N,N'-dimethylethylenediamine derivative, illustrating the type of information that can be obtained and which is analogous to studies that would be performed on this compound derivatives. cdnsciencepub.com

| Conformer | Relative Stability | Key Structural Feature |

| Z,Z₁ | Most Stable | C₂ symmetric conformation |

| Z,E | Intermediate | - |

| Z,Z₂ | Least Stable | Diastereomeric disulfide ring conformer |

Data derived from a study on a cyclic derivative of N,N'-dimethylethylenediamine, which serves as a close analog for this compound systems. cdnsciencepub.com

Through such simulations, researchers can gain a dynamic, atomic-level view of how derivatives of this compound behave, which is crucial for applications where molecular shape and flexibility are important, such as in the design of constrained peptides or host-guest systems. cdnsciencepub.comacs.org

Analytical Applications of N,n Diethylethylenediamine

Utilization as an Internal Standard in High-Performance Liquid Chromatography (HPLC)

N,N'-Diethylethylenediamine serves as a valuable internal standard in the quantitative analysis of pharmaceutical compounds by High-Performance Liquid Chromatography (HPLC). An internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate determination of the analyte's concentration. The ideal internal standard has chemical and physical properties similar to the analyte and a retention time that is close to but distinct from the analyte's peak.

A notable application of this compound as an internal standard is in the selective liquid chromatographic method for the assay of ethambutol (B1671381) in serum samples. nih.govjst.go.jp Ethambutol is a primary antibiotic used in the treatment of tuberculosis. Accurate monitoring of its concentration in patient serum is crucial for effective therapy.

In a specific HPLC method developed for ethambutol determination, the assay involves a derivatization step to enhance the analyte's detection by fluorescence. nih.govjst.go.jp The derivatizing agent used is 4-(1-pyrene)butanoyl chloride (PBC), which reacts with ethambutol to form a fluorescent derivative. nih.gov This process, known as intramolecular excimer-forming fluorescence derivatization, allows for highly sensitive and selective detection.

The use of this compound as an internal standard in this method helps to correct for variations in sample preparation and injection volume, thereby improving the accuracy and reproducibility of the results. nih.gov The method employs isocratic reversed-phase chromatography with fluorescence detection. nih.govjst.go.jp After deproteinization of the serum sample with acetonitrile, the derivatization reaction is carried out. nih.gov

The developed HPLC method utilizing this compound as an internal standard has demonstrated a low detection limit for ethambutol in serum, at 23 ng/ml, which corresponds to 180 fmol on the column at a signal-to-noise ratio of 3. nih.govjst.go.jp This high sensitivity and selectivity make the method suitable for therapeutic drug monitoring in patients receiving ethambutol. jst.go.jp

Due to the inability to access the full research article, detailed data on retention times, linearity, precision, and accuracy are not available for inclusion in data tables.

Future Research Directions and Perspectives on N,n Diethylethylenediamine

Exploration of Novel Coordination Modes and Complex Architectures with N,N'-Diethylethylenediamine

Future research into the coordination chemistry of this compound is expected to move beyond simple mononuclear complexes to explore more intricate and functional supramolecular structures. The ability of DEEDA to act as a versatile building block in the construction of coordination polymers and other complex architectures is an area ripe for investigation.

A significant research direction will be the synthesis and characterization of one-dimensional, two-dimensional, and three-dimensional coordination polymers. For instance, the reaction of copper(II) with this compound and a dicarboxylate ligand like succinate (B1194679) has been shown to produce a one-dimensional coordination polymer. nih.gov In this structure, the succinate ligands bridge the copper(II) centers, each of which is also coordinated to a DEEDA ligand, forming polymeric chains. nih.gov Future work could explore the use of different bridging ligands with varying lengths and geometries to control the dimensionality and porosity of the resulting materials. The table below summarizes the crystallographic data for a known copper(II)-DEEDA coordination polymer.

Table 1: Crystallographic Data for {[Cu(succ)(deed)]·4H₂O}n

| Parameter | Value |

|---|---|

| Chemical Formula | {[Cu(C₄H₄O₄)(C₆H₁₆N₂)]·4H₂O}n |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.339(1) |

| b (Å) | 12.119(1) |

| c (Å) | 14.111(2) |

| β (°) | 109.11(1) |

| V (ų) | 1668.0(3) |

Data from a study on a one-dimensional copper(II) coordination polymer incorporating succinate and N,N-diethylethylenediamine ligands. nih.gov

The exploration of different metal ions beyond copper is another promising avenue. The synthesis of a zinc(II) complex with DEEDA, diacetato(N,N-diethylethylenediamine)zinc(II), revealed a distorted tetrahedral geometry. nih.gov Investigating the coordination of DEEDA with other transition metals, lanthanides, and actinides could lead to complexes with interesting magnetic, optical, or catalytic properties.

Furthermore, the role of non-covalent interactions, such as hydrogen bonding, in directing the self-assembly of DEEDA-containing complexes into higher-order structures will be a key focus. In the aforementioned copper(II) polymer, hydrogen bonds between the ligands and water molecules link the one-dimensional chains into sheets. nih.gov The deliberate design of systems where these interactions can be controlled could lead to the development of functional materials with applications in areas such as gas storage, separation, and sensing.

Development of Advanced Catalytic Systems Utilizing this compound Ligands

While this compound is used in the synthesis of various compounds, its direct application as a ligand in advanced catalytic systems is an area with significant potential for growth. Future research will likely focus on the design and synthesis of DEEDA-metal complexes that can catalyze a wide range of organic transformations with high efficiency and selectivity.

One promising area is in oxidation catalysis. Theoretical studies on copper complexes with ligands similar to DEEDA, such as N,N'-di-tert-butylethylenediamine, have provided insights into the mechanism of phenolate (B1203915) oxidation. nih.gov These studies suggest that copper complexes of DEEDA could be effective catalysts for similar oxidation reactions, which are important in both industrial processes and biological systems. The development of DEEDA-based catalysts for the selective oxidation of alcohols, alkenes, and other organic substrates is a key research direction.

Another potential application is in the field of asymmetric catalysis. By modifying the DEEDA ligand to introduce chiral centers, it may be possible to create catalysts for enantioselective reactions. This is a critical area in the synthesis of pharmaceuticals and other fine chemicals where the stereochemistry of the molecule is crucial for its function.

The table below outlines potential catalytic applications for this compound complexes based on research on similar systems.

Table 2: Potential Catalytic Applications of this compound Complexes

| Catalytic Reaction | Metal Center | Rationale/Supporting Evidence |

|---|---|---|

| Phenolate Oxidation | Copper(II) | Theoretical studies on similar Cu(II)-diamine complexes show catalytic activity. nih.gov |

| Oxidative N-dealkylation | Manganese(II) | Non-heme manganese complexes with nitrogen-containing ligands catalyze this reaction. |

| Asymmetric Synthesis | Various | Introduction of chirality into the DEEDA ligand could induce enantioselectivity. |

| Polymerization | Various | Used as a solidifying agent and sequestrant for epoxide powder coating, suggesting potential in polymerization. google.com |

Furthermore, the immobilization of DEEDA-metal complexes on solid supports could lead to the development of heterogeneous catalysts. These catalysts offer advantages in terms of ease of separation from the reaction mixture and reusability, making them more environmentally friendly and cost-effective for industrial applications.

Expansion of Biomedical and Pharmaceutical Utility of this compound and its Derivatives

This compound and its derivatives have already shown promise in the biomedical and pharmaceutical fields, and future research is expected to significantly expand their utility. This includes their use as intermediates in the synthesis of new drugs, as components of drug delivery systems, and as imaging agents.

DEEDA is a known precursor in the synthesis of anti-malarial drugs and has been observed to induce apoptosis through a caspase-3 dependent pathway, suggesting potential applications in cancer therapy. innospk.comchemicalbook.com Future work will likely focus on the synthesis and biological evaluation of a wider range of DEEDA derivatives to identify compounds with enhanced therapeutic properties and reduced side effects.

The development of DEEDA-based imaging agents is another exciting area of research. It has been used to develop melanin-targeted PET and SPECT imaging agents for the diagnosis of melanoma. chemicalbook.com Further research could lead to the development of imaging agents for other diseases by attaching DEEDA derivatives to different targeting moieties.

Moreover, the incorporation of DEEDA and its derivatives into drug delivery systems is a promising strategy to improve the efficacy of existing drugs. For example, derivatives of ethylenediamine (B42938) have been used in the synthesis of GnRH-III-drug conjugates for targeted cancer therapy. mdpi.com The cationic nature of DEEDA derivatives also makes them suitable for use in gene delivery systems, such as cationic polyaspartamides.

The table below highlights some of the current and potential biomedical applications of this compound and its derivatives.

Table 3: Biomedical and Pharmaceutical Applications of this compound and its Derivatives

| Application | Specific Use/Derivative | Reference |

|---|---|---|

| Therapeutics | Intermediate in anti-malarial synthesis | innospk.comchemicalbook.com |

| Induction of apoptosis in cancer cells | innospk.comchemicalbook.com | |

| Farnesyltransferase inhibitors for cancer | ||

| Diagnostics | PET and SPECT imaging agents for melanoma | chemicalbook.com |

| Drug Delivery | Component of GnRH-III-drug conjugates | mdpi.com |

| Cationic polyaspartamides for gene delivery |

Advanced Computational Modeling for this compound Reactivity and Properties

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, will play an increasingly important role in guiding the future research and development of this compound and its applications. These methods provide a powerful tool to predict the properties, reactivity, and behavior of molecules at the atomic level, which can accelerate the discovery of new materials and processes.

DFT calculations have already been successfully used to support experimental findings on the structure and vibrational properties of a copper(II) coordination polymer containing DEEDA. nih.gov A good correlation was observed between the experimental and theoretically predicted parameters, demonstrating the accuracy of this approach. nih.gov Future DFT studies could be used to:

Predict the geometry and electronic structure of new DEEDA-metal complexes.

Investigate the reaction mechanisms of catalytic processes involving DEEDA ligands.

Screen libraries of DEEDA derivatives for potential biomedical applications by calculating their binding affinities to biological targets.

Molecular dynamics simulations can provide insights into the dynamic behavior of DEEDA-containing systems over time. For example, MD simulations could be used to:

Study the self-assembly of DEEDA-based supramolecular structures.

Investigate the interactions of DEEDA derivatives with biological membranes or proteins.

Model the diffusion of molecules through coordination polymers containing DEEDA.

Quantitative Structure-Activity Relationship (QSAR) studies represent another computational approach that can be applied to DEEDA derivatives. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, untested derivatives, thereby streamlining the drug discovery process.

The integration of these computational methods with experimental research will be crucial for the efficient and targeted development of new applications for this compound.

Q & A

Q. What are the established synthetic routes for N,N'-Diethylethylenediamine, and how is purity validated?

this compound is typically synthesized via alkylation of ethylenediamine with ethyl halides or through reductive amination. Purity is confirmed using ¹H/¹³C NMR spectroscopy (e.g., characteristic δ 2.7–2.4 ppm for NCH₂ groups) and elemental analysis (C, H, N content) . For derivatives like N-alkylated analogs, reaction conditions (e.g., stoichiometry, solvent, and temperature) are critical to minimize byproducts such as triethylamine hydrochloride .

Q. How is this compound utilized in coordination chemistry for metal complex synthesis?

The compound acts as a bidentate ligand , coordinating via its two amine groups to transition metals like Cu(II) and Ni(II). For example, in [Cu(N₃)₂(N,N-diEten)]₂ complexes, it stabilizes the metal center, enabling crystallographic and spectroscopic studies of ligand field effects . Standard protocols involve mixing stoichiometric ratios of the ligand and metal salt in ethanol, followed by crystallization and characterization via UV-Vis and EPR spectroscopy .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Key methods include:

- NMR spectroscopy to confirm substituent attachment and backbone integrity .

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography to resolve coordination geometry in metal complexes .

- Elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can this compound be optimized for radiopharmaceutical applications?

In ¹⁸⁸Re-liposome systems, this compound derivatives (e.g., BMEDA) act as chelators. Optimization involves adjusting pH (6–7) and reaction time (1–2 hrs) to maximize ¹⁸⁸Re labeling efficiency. Biodistribution studies in murine models require SPECT/CT imaging and gamma counting to quantify tumor uptake versus organ clearance . Pharmacokinetic parameters (e.g., half-life, AUC) are modeled using software like WinNonlin .

Q. What methodologies address contradictions in ligand field strength measurements for this compound-metal complexes?

Discrepancies between experimental (e.g., UV-Vis d-d transitions) and calculated ligand field parameters can arise from solvent effects or crystal packing. Researchers employ the Simple Overlap Model (SOM) to correlate spectroscopic data with crystallographic bond lengths and angles. For [Cu(N₃)₂(N,N-diEten)]₂, SOM predicts d-orbital splitting patterns, which are validated against single-crystal electronic spectra .

Q. How do reaction conditions influence the synthesis of this compound-derived sulfonamides?

In synthesizing bis-arylsulfonamides, temperature control (50°C) and base selection (triethylamine) are critical to avoid side reactions. Post-synthetic purification via column chromatography (ethyl acetate/hexane) isolates the target compound. Yield optimization (up to 40%) requires stoichiometric excess of this compound and inert atmosphere conditions .

Q. What strategies improve the stability of this compound complexes in biological systems?

To enhance in vivo stability, researchers modify the ligand backbone with hydrophobic alkyl chains (e.g., myristoyl groups), reducing renal clearance. Encapsulation in PEGylated liposomes further prolongs circulation time, as demonstrated in NSCLC tumor models . Stability is assessed via serum challenge assays (incubation in fetal bovine serum, 37°C) and HPLC monitoring .

Q. Methodological Notes

- Contradiction Analysis : Conflicting spectroscopic data (e.g., ligand field strength vs. computational models) are resolved by cross-referencing multiple techniques (EPR, XAS) and validating against crystallographic data .

- Safety Protocols : Handling this compound derivatives requires PPE (gloves, goggles) due to amine reactivity. Waste disposal follows institutional guidelines for toxic organics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.